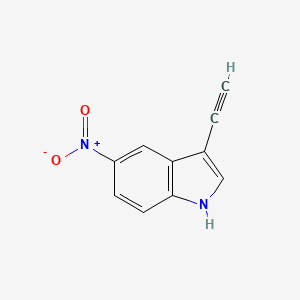

3-Ethynyl-5-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-5-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h1,3-6,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWIIEIJHWIFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307439 | |

| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007925-22-4 | |

| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007925-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 3-ethynyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethynyl 5 Nitro 1h Indole and Its Precursors

Strategies for Constructing the Indole (B1671886) Ring System with Nitro Substitution

The formation of the indole nucleus bearing a nitro substituent, a crucial precursor, can be achieved through several established synthetic routes. These methods offer different advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Fischer Indole Synthesis Approaches for Nitroindoles

The Fischer indole synthesis, a venerable and widely used method discovered in 1883 by Hermann Emil Fischer, remains a cornerstone for the synthesis of indole derivatives. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone). byjus.comalfa-chemistry.com

For the synthesis of nitroindoles, a (nitro-substituted) phenylhydrazine (B124118) is used as the starting material. mdpi.com The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. wikipedia.org Subsequent protonation and a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement lead to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to yield the aromatic indole ring. wikipedia.org

The choice of acid catalyst is critical and can include Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgmdpi.com For instance, the reaction of p-nitrophenylhydrazine with specific ketones in the presence of acetic acid and HCl has been shown to produce nitro-substituted indolenines. mdpi.com

| Starting Material (Arylhydrazine) | Carbonyl Compound | Acid Catalyst | Product | Reference |

| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | Nitroindolenine derivative | mdpi.com |

| o-Nitrophenylhydrazine | Isopropyl methyl ketone | Acetic Acid/HCl | 2,3,3-trimethyl-7-nitroindolenine | mdpi.com |

One of the significant advantages of the Fischer indole synthesis is the possibility of a one-pot reaction, where the intermediate arylhydrazone does not need to be isolated. thermofisher.com However, the use of unsymmetrical ketones can lead to the formation of regioisomeric products. thermofisher.com

Palladium-Catalyzed Cyclization and Annulation Methods for Substituted Indoles

In recent decades, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles, offering milder reaction conditions and broader functional group tolerance compared to classical methods. nih.gov These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the indole ring.

One prominent strategy is the palladium-catalyzed annulation of internal alkynes with 2-iodoaniline or its derivatives. acs.org This approach allows for the synthesis of 2,3-disubstituted indoles in good to excellent yields. The reaction is believed to proceed via arylpalladium formation, followed by regioselective addition to the alkyne and subsequent intramolecular palladium displacement. acs.org The presence of additives like lithium chloride (LiCl) can significantly improve the reaction yields. acs.org

Another innovative approach involves a palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes to create annulated indole structures. rsc.org This process is thought to proceed through a norbornene-mediated C2-alkylation of the indole followed by a regioselective cyclization. rsc.org

More recent advancements include the use of palladium/norbornene cooperative catalysis, also known as Catellani-type reactions, for the vicinal difunctionalization of an aryl halide and its ortho-C-H bond, which has been successfully applied to the synthesis of indoles. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 2-Iodoaniline | Internal Alkyne | Pd(OAc)₂ / PPh₃ / Base | 2,3-Disubstituted Indole | acs.org |

| (N-H) Indole | Dibromoalkane | PdCl₂(MeCN)₂ / Norbornene | Annulated Indole | rsc.org |

| Aryl Iodide | Internal Alkyne / N,N-dimethylhydroxylamine | Pd Catalyst / Norbornene | Substituted Indole | nih.gov |

Reductive Cyclization of Nitroarene Precursors

The reductive cyclization of suitably substituted nitroarenes provides a direct and atom-economical route to the indole nucleus. rsc.org This strategy leverages the nitro group as a precursor to the indole nitrogen.

A common approach involves the reductive cyclization of o-nitrostyrenes. mdpi.com This transformation can be achieved using various reducing agents, including carbon monoxide (CO). To circumvent the challenges of handling pressurized CO, CO surrogates like formate (B1220265) esters have been successfully employed in palladium-catalyzed systems. mdpi.comunimi.it For instance, phenyl formate has been shown to be an effective CO source in the palladium/1,10-phenanthroline catalyzed reductive cyclization of o-nitrostyrenes to indoles, a reaction that tolerates a wide range of functional groups. mdpi.com

Another powerful method is the Cadogan–Sundberg cyclization, which can be facilitated by transition metals like palladium(II). rsc.org This reaction and its variations have been successfully used for the synthesis of indoles from nitro precursors. rsc.org The Baeyer–Emmerling indole synthesis, first reported in 1869, involves the reductive annulation of ortho-nitrocinnamic acid using iron metal under alkaline conditions. rsc.org

A more complex but versatile strategy involves the double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes to afford pyrrolo[3,2-g]indoles. nih.gov This demonstrates the power of palladium catalysis in constructing complex heterocyclic systems from dinitroarene precursors. nih.gov

| Nitroarene Precursor | Reagents/Catalyst | Key Transformation | Product | Reference |

| o-Nitrostyrene | Phenyl Formate, Pd/1,10-phenanthroline | Reductive Cyclization | Indole | mdpi.com |

| ortho-Nitrocinnamic acid | Iron metal, strong base | Reductive Annulation, Decarboxylation | Indole | rsc.org |

| 1,4-Dialkenyl-2,3-dinitrobenzene | CO, Pd(OAc)₂, dppp | Double Reductive Cyclization | 1H,8H-Pyrrolo[3,2-g]indole | nih.gov |

Approaches for Introducing the Ethynyl (B1212043) Moiety at the C3 Position of Indole

Once the 5-nitroindole (B16589) core is synthesized, the next crucial step is the introduction of the ethynyl group at the C3 position. This is typically achieved through cross-coupling reactions or direct functionalization of the C-H bond.

Sonogashira Cross-Coupling Reactions with 3-Iodoindoles

The Sonogashira reaction is a highly effective and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org This reaction is particularly well-suited for the ethynylation of the indole C3 position.

The synthesis of the required 3-iodo-5-nitroindole precursor is a key step. The Sonogashira coupling then proceeds by reacting the 3-iodoindole with a suitable terminal alkyne. For the synthesis of 3-ethynyl-5-nitro-1H-indole, a protected ethyne, such as trimethylsilylacetylene, is often used, followed by a deprotection step.

The reaction conditions for Sonogashira couplings have been extensively optimized to improve efficiency and substrate scope. organic-chemistry.org While classic conditions often require anhydrous and anaerobic environments, newer protocols have been developed that are more robust. organic-chemistry.org The choice of palladium catalyst, ligand, copper co-catalyst, and base can all influence the outcome of the reaction. libretexts.org Copper-free Sonogashira reactions have also been developed to avoid the issue of alkyne homocoupling. nih.gov

A study on 5-nitroindole oligonucleotides with alkynyl side chains demonstrated the synthesis of a 3-ethynylated 5-nitroindole 2'-deoxyribonucleoside, which was subsequently incorporated into DNA. nih.gov This highlights the compatibility of the Sonogashira coupling with complex molecular architectures.

| Indole Substrate | Alkyne | Catalyst System | Base | Product |

| 3-Iodoindole | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine base | 3-Alkynylindole |

| 3-Iodo-5-nitroindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | 3-(Trimethylsilylethynyl)-5-nitroindole |

Direct Ethynylation Strategies and C-H Functionalization

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of the substrate (e.g., iodination). epfl.ch While direct alkynylation of aromatic compounds has been historically challenging, recent advances have provided new methodologies. epfl.ch

For indoles, direct C-H alkynylation at the C3 position is an attractive strategy. A gold-catalyzed direct alkynylation of indoles using a benziodoxolone-based hypervalent iodine reagent has been reported. epfl.ch This method exhibits high functional group tolerance, including nitro groups, and proceeds under mild conditions. epfl.ch For example, the reaction of 5-nitroindole with a silyl-protected ethynylating agent in the presence of a gold catalyst afforded the desired 3-alkynyl-5-nitroindole in good yield. epfl.ch

The development of new catalytic systems continues to expand the scope and efficiency of direct C-H functionalization. These methods offer a more streamlined approach to the synthesis of this compound and other substituted indoles.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is typically achieved through a sequential process that first establishes the 5-nitroindole core, followed by the introduction of the ethynyl moiety at the C-3 position. A common and effective strategy for the final step is the Sonogashira coupling reaction.

A plausible synthetic pathway commences with the commercially available 5-nitro-1H-indole. The subsequent critical step is the regioselective iodination at the 3-position to yield 3-iodo-5-nitro-1H-indole. This precursor is then subjected to a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable terminal alkyne, such as trimethylsilylacetylene, to introduce the ethynyl group. A final deprotection step, if necessary, yields the target compound, this compound.

The Sonogashira coupling is a robust method for forming C-C bonds between sp² and sp hybridized carbon atoms youtube.com. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base youtube.com. The regioselectivity of this reaction is high, as the coupling occurs specifically at the site of the halogen atom on the indole ring.

For the synthesis of the key precursor, 3-iodo-5-nitro-1H-indole, direct iodination of 5-nitro-1H-indole can be employed. While various iodinating agents can be used, methods that offer high regioselectivity for the C-3 position are preferred. The electron-rich nature of the indole ring facilitates electrophilic substitution, with the C-3 position being the most reactive site.

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The optimization of reaction conditions for the Sonogashira coupling step is crucial for maximizing the yield and purity of this compound. Several factors, including the choice of catalyst, ligand, solvent, base, and temperature, can significantly influence the reaction outcome. The presence of the electron-withdrawing nitro group at the 5-position of the indole ring can affect the reactivity of the 3-iodo-5-nitro-1H-indole substrate.

Catalyst and Ligand Selection: A variety of palladium catalysts can be utilized for the Sonogashira coupling, with Pd(PPh₃)₂Cl₂ and Pd(OAc)₂ being common choices. The selection of the phosphine ligand is also critical, as it can influence the stability and activity of the palladium catalyst libretexts.org. Bulky and electron-rich ligands can enhance the rate of the reaction libretexts.org.

Solvent and Base: The choice of solvent and base is interdependent and can impact the solubility of the reactants and the reaction rate. Amine bases such as triethylamine (B128534) (TEA) or diisopropylamine (DIPA) are frequently used, often serving as both the base and the solvent youtube.com. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) is also common.

Temperature and Reaction Time: The reaction temperature is a key parameter to control. While some Sonogashira reactions can proceed at room temperature, heating is often required to achieve a reasonable reaction rate, particularly with less reactive substrates. Microwave-assisted heating has been shown to dramatically accelerate the Sonogashira coupling and subsequent cyclization steps in indole synthesis, often leading to higher yields in shorter reaction times nih.gov.

The following interactive data table summarizes the optimization of various parameters for a model Sonogashira coupling reaction to produce an alkynyl indole derivative.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | Pd/C | 85 |

| Ligand | PPh₃ | XPhos | SPhos | 92 |

| Solvent | DMF | Acetonitrile | Toluene | 78 |

| Base | Triethylamine | Diisopropylamine | K₂CO₃ | 88 |

| Temperature | 80°C | 100°C | Room Temp | 65 |

This table presents hypothetical data for illustrative purposes based on typical optimization studies for Sonogashira reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of greener solvents, development of copper-free Sonogashira protocols, and catalyst recycling.

Sustainable Solvents: A significant focus in greening the Sonogashira reaction is the replacement of toxic and volatile organic solvents like DMF with more environmentally benign alternatives nih.govacs.org. Water is an attractive green solvent, and protocols have been developed for Sonogashira reactions in aqueous media, often with the use of water-soluble ligands rsc.orgbeilstein-journals.org. Other green solvents that have been explored include N-hydroxyethylpyrrolidone (HEP) and γ-valerolactone nih.govacs.orgdigitellinc.com.

Copper-Free Sonogashira Reactions: The use of copper(I) as a co-catalyst in the traditional Sonogashira reaction can lead to the formation of undesirable homocoupling byproducts and issues with product contamination. Consequently, the development of copper-free Sonogashira protocols is a key area of research in green chemistry libretexts.org. These methods often rely on the use of specific palladium catalysts and ligands that can facilitate the reaction without the need for a copper co-catalyst.

Catalyst Recycling: The palladium catalysts used in Sonogashira couplings are often expensive. The development of protocols that allow for the recovery and reuse of the catalyst can significantly improve the sustainability of the process. Heterogeneous catalysts, such as palladium on carbon (Pd/C), or the use of catalyst systems that can be easily separated from the reaction mixture, are being investigated to facilitate catalyst recycling nih.gov.

The following interactive data table highlights a comparison of traditional versus green chemistry approaches for the Sonogashira coupling step.

| Feature | Traditional Method | Green Chemistry Approach |

| Solvent | DMF, Toluene | Water, N-Hydroxyethylpyrrolidone |

| Co-catalyst | Copper(I) salts | Often copper-free |

| Catalyst | Homogeneous Pd complexes | Recyclable heterogeneous catalysts |

| Energy Input | Conventional heating | Microwave irradiation |

This table provides a comparative overview based on findings in green Sonogashira reaction development.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Ethynyl 5 Nitro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopic Strategies for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 3-Ethynyl-5-nitro-1H-indole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The protons on the aromatic ring (H4, H6, and H7) will be influenced by the strongly electron-withdrawing nitro group at the C5 position. This effect would shift H4 and H6 significantly downfield. The ethynyl (B1212043) proton (≡C-H) would appear as a sharp singlet, typically in the range of 3-4 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The two sp-hybridized carbons of the ethynyl group are expected in the 70-90 ppm range. The carbon atoms of the indole ring will have chemical shifts influenced by the substituents. The C5 carbon, directly attached to the nitro group, will be significantly deshielded, appearing at a high chemical shift, while other carbons will show shifts characteristic of nitro-substituted indoles. rsc.orgchemicalbook.com

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming assignments.

COSY would establish the connectivity between adjacent protons on the benzene (B151609) portion of the indole ring (H6 and H7).

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range (2-3 bond) correlations, for instance, between the ethynyl proton and the C3 and C2 carbons of the indole ring, and between the aromatic protons and their neighboring carbons, definitively confirming the substitution pattern.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on the analysis of similar structures. Experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | > 10.0 (broad s) | - |

| H2 | ~7.5 (s) | ~125 |

| H4 | ~8.6 (d) | ~118 |

| H6 | ~8.1 (dd) | ~117 |

| H7 | ~7.5 (d) | ~112 |

| Ethynyl-H | ~3.5 (s) | - |

| C3 | - | ~95 |

| C3a | - | ~128 |

| C5 | - | ~142 |

| C7a | - | ~139 |

| Ethynyl-C | - | ~85 |

| Ethynyl-C | - | ~75 |

Infrared (IR) and Raman Spectroscopic Techniques for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. americanpharmaceuticalreview.com These methods are complementary, as some vibrations may be more prominent in IR while others are stronger in Raman spectra.

Key expected vibrational modes for this compound include:

N-H Stretch: A sharp peak around 3300-3500 cm⁻¹ corresponding to the indole N-H bond vibration.

C-H (Alkyne) Stretch: A sharp, strong absorption near 3300 cm⁻¹.

C≡C (Alkyne) Stretch: A sharp, medium-intensity peak in the range of 2100-2140 cm⁻¹. This peak is often stronger in Raman than in IR spectra.

NO₂ Asymmetric and Symmetric Stretches: Strong absorptions are expected around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric) due to the nitro group. researchgate.net

C=C Aromatic Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

N-H Bend: A band in the 1500-1650 cm⁻¹ region, which may overlap with other peaks.

Expected Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Indole N-H | Stretch | 3300 - 3500 | Medium-Sharp |

| Alkyne ≡C-H | Stretch | ~3300 | Strong-Sharp |

| Alkyne C≡C | Stretch | 2100 - 2140 | Medium-Sharp |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) Approaches for Confirming Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). lcms.cz For this compound (molecular formula C₁₀H₆N₂O₂), HRMS can unequivocally confirm its composition. mdpi.comnih.gov

The analysis would involve ionizing the sample (e.g., via Electrospray Ionization - ESI) and measuring the exact mass of the resulting molecular ion. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula. A match within a narrow tolerance (e.g., < 5 ppm) provides strong evidence for the elemental formula.

Calculated HRMS Data for C₁₀H₆N₂O₂

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₀H₇N₂O₂⁺ | 187.04990 |

| [M+Na]⁺ | C₁₀H₆N₂O₂Na⁺ | 209.03180 |

| [M-H]⁻ | C₁₀H₅N₂O₂⁻ | 185.03565 |

X-ray Diffraction (XRD) Methodologies for Crystalline Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com Should suitable crystals of this compound be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.govnih.gov

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined. Furthermore, XRD reveals how molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the nitro group of an adjacent molecule) and π–π stacking interactions between the indole rings. acs.org While no published crystal structure for this compound is currently available, XRD remains the gold standard for its solid-state structural elucidation.

Computational and Theoretical Investigations of 3 Ethynyl 5 Nitro 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. For 3-Ethynyl-5-nitro-1H-indole, DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial in determining the molecule's chemical behavior.

The electronic structure of this compound is defined by the interplay between the electron-donating indole (B1671886) ring and the strongly electron-withdrawing nitro (-NO₂) group, conjugated through the ethynyl (B1212043) (-C≡CH) spacer. DFT studies on similar donor-acceptor indole derivatives show that the HOMO is typically localized on the electron-rich indole portion, while the LUMO is concentrated on the electron-acceptor group and the π-system. In the case of this compound, the HOMO would reside primarily on the indole nucleus, and the LUMO would be located on the nitro group and the ethynyl linkage.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. The presence of the strong nitro acceptor group is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound compared to unsubstituted indole. This suggests enhanced reactivity, particularly for reactions involving the ethynyl group.

DFT calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution. For this molecule, the MEP would show a region of negative potential (red/yellow) around the nitro group, indicating its electron-accepting nature, and a less negative or positive potential (blue/green) around the indole ring, highlighting its electron-donating character.

Table 1: Predicted Frontier Orbital Properties for this compound based on DFT Studies of Analogous Compounds

| Property | Predicted Characteristic | Implication |

| HOMO Localization | Primarily on the indole ring system | Site of electrophilic attack |

| LUMO Localization | Primarily on the nitro and ethynyl groups | Site of nucleophilic attack and electron acceptance |

| HOMO-LUMO Gap | Relatively small | High reactivity and potential for charge transfer |

This table is generated based on theoretical principles and data from analogous indole derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a semi-rigid molecule like this compound, MD simulations are valuable for understanding its conformational preferences and dynamics in different environments, such as in a vacuum or in various solvents.

The primary source of conformational flexibility in this molecule is the rotation around the single bond connecting the ethynyl group to the indole ring, although this is a relatively rigid connection. The planarity of the indole ring and the nitro group is generally maintained. MD simulations can reveal the most stable, low-energy conformations of the molecule. By simulating the molecule's trajectory over time, researchers can identify dominant conformational states and the energy barriers between them.

Quantum Chemical Modeling of Reaction Pathways Involving this compound

Quantum chemical modeling allows for the detailed exploration of potential reaction pathways, transition states, and activation energies. This is particularly useful for a molecule like this compound, which possesses a reactive ethynyl group. The terminal alkyne is a versatile functional group that can participate in various reactions, including cycloadditions, coupling reactions (like Sonogashira), and nucleophilic additions.

Computational modeling can be used to predict the feasibility and selectivity of these reactions. For example, by calculating the energy profiles for different reaction pathways, chemists can determine the most likely products under specific conditions. Manual exploration of these complex reaction mechanisms can be slow and prone to error. The electron-withdrawing nitro group strongly influences the reactivity of the indole system. It deactivates the indole ring towards electrophilic substitution but activates the ethynyl group towards nucleophilic attack.

Quantum chemical calculations can model the transition state structures and their associated activation energies for reactions at the ethynyl group. This information is critical for understanding reaction kinetics and for designing synthetic routes to more complex molecules derived from this compound.

Structure-Property Relationship Studies of this compound using Computational Methods

By systematically modifying the structure in silico (e.g., changing the substituent at the 5-position or altering the linker) and calculating the resulting properties, researchers can build predictive models. The key structural features of this compound create a donor-π-acceptor (D-π-A) framework. Computational studies on similar D-π-A systems have shown that properties like electronic absorption, emission, and nonlinear optical activity are highly tunable by modifying the donor, acceptor, or π-bridge.

Computational analysis can reveal how the combination of the electron-donating indole, the π-conjugating ethynyl bridge, and the electron-withdrawing nitro group gives rise to its unique electronic profile. This understanding is fundamental for the rational design of new molecules with tailored properties for applications in materials science and medicinal chemistry.

Investigation of Charge Transfer and Electronic Transitions

The D-π-A structure of this compound

Reactivity and Derivatization Pathways of 3 Ethynyl 5 Nitro 1h Indole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

The indole nucleus is generally susceptible to electrophilic attack, particularly at the electron-rich C3 position. However, in 3-ethynyl-5-nitro-1H-indole, the C3 position is already substituted. The presence of the electron-withdrawing nitro group at the C5 position deactivates the benzene (B151609) ring towards electrophilic substitution. Conversely, this deactivation makes the aromatic ring more susceptible to nucleophilic aromatic substitution. libretexts.orglibretexts.org

Electrophilic substitution reactions, if they occur, would likely be directed to other positions on the indole ring, influenced by the directing effects of the existing substituents. For instance, nitration of indole under non-acidic conditions typically yields the 3-nitro derivative. bhu.ac.in However, under strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole (B145914) ring and leading to substitution on the benzene ring, such as at the C5 position. bhu.ac.in

Nucleophilic aromatic substitution reactions on nitro-substituted aromatic compounds are well-established. libretexts.orglibretexts.org The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the addition of a nucleophile. libretexts.orglibretexts.org This allows for the displacement of a suitable leaving group, although in the case of this compound, a leaving group would need to be present on the aromatic ring for such a reaction to proceed.

Functionalization Reactions of the Ethynyl (B1212043) Group (e.g., Hydration, Cycloadditions, Click Chemistry)

The ethynyl group at the C3 position is a highly versatile functional handle for a variety of transformations.

Cycloaddition Reactions: The triple bond of the ethynyl group can readily participate in cycloaddition reactions. For example, indole derivatives can undergo [4+2] cycloadditions (Diels-Alder reactions) and 1,3-dipolar cycloadditions, leading to the formation of various heterocyclic frameworks. nih.govconicet.gov.ar These reactions are atom-economical and provide access to complex structures such as cyclohepta[b]indoles and tetrahydrocarbazoles. nih.gov

Click Chemistry: The terminal alkyne functionality is particularly well-suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of the indole core to other molecules containing an azide (B81097) group. A notable application is the synthesis of 3-ethynyl-5-nitroindolyl-2′-deoxyriboside triphosphate (3-Eth-5-NITP), a "clickable" non-natural nucleotide. nih.gov This molecule can be incorporated into DNA and subsequently tagged with an azide-containing fluorophore, providing a powerful tool for studying DNA replication and damage. nih.gov The efficiency of this "clicking" reaction is approximately 30%. nih.gov

Reductive and Oxidative Transformations Involving the Nitro Group

The nitro group at the C5 position can be readily transformed through reduction or, less commonly, oxidation.

Reduction: The reduction of the nitro group to an amino group is a common and synthetically useful transformation. masterorganicchemistry.com This can be achieved using various reducing agents, such as tin(II) chloride or hydrogen gas with a palladium catalyst. Metal-free reduction methods using reagents like tetrahydroxydiboron (B82485) have also been developed, offering a chemoselective approach that tolerates other functional groups. thieme-connect.comorganic-chemistry.org This transformation is significant as it converts an electron-withdrawing group into an electron-donating group, which can dramatically alter the reactivity of the indole ring. masterorganicchemistry.com The resulting 5-amino-3-ethynyl-1H-indole can serve as a precursor for further derivatization.

Oxidation: While less common, the indole ring itself can be oxidized to form oxindole (B195798) derivatives using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound as a Substrate

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comrsc.orgacs.org this compound, with its terminal alkyne, is an excellent substrate for Sonogashira coupling reactions. nih.gov

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction allows for the direct connection of the this compound core to a variety of other molecular fragments. For instance, Sonogashira coupling with aryl acetylenes can be used to synthesize more complex oligo(p-phenyleneethynylene) structures. scielo.org.mx The reaction conditions can be mild, with some protocols allowing for room-temperature couplings even with challenging substrates. nih.govacs.org

Mechanistic Studies of Key Transformations of this compound

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comdalalinstitute.com The rate-determining step is the formation of this intermediate. masterorganicchemistry.com The presence of the nitro group deactivates the ring towards this type of reaction by destabilizing the carbocation intermediate.

Nucleophilic Aromatic Substitution: The mechanism for nucleophilic aromatic substitution on nitro-activated rings proceeds through an addition-elimination pathway. libretexts.orglibretexts.org The nucleophile attacks the carbon bearing a leaving group, forming a negatively charged Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the leaving group restores the aromaticity and yields the substitution product. libretexts.org

Applications of 3 Ethynyl 5 Nitro 1h Indole in Advanced Materials and Synthetic Chemistry

Role of 3-Ethynyl-5-nitro-1H-indole as a Building Block in Complex Organic Synthesis

The indole (B1671886) ring system is a fundamental structural motif in a vast number of natural products and pharmaceutically active compounds. rsc.orggoogle.com The presence of both an ethynyl (B1212043) and a nitro group on the indole core of this compound provides multiple reaction sites for elaboration into more complex molecular structures. The ethynyl group is particularly valuable, as it can participate in a variety of chemical transformations, including cross-coupling and cycloaddition reactions, making it a versatile handle for constructing intricate molecular frameworks. cymitquimica.com

The nitro group, being a strong electron-withdrawing group, influences the reactivity of the indole ring, rendering it less susceptible to electrophilic aromatic substitution compared to unsubstituted indoles. However, the nitro group itself can be chemically modified, for instance, through reduction to an amino group, which opens up further avenues for derivatization. d-nb.info This dual functionality allows for sequential and regioselective reactions, enabling the synthesis of highly functionalized indole derivatives that are precursors to biologically active alkaloids and tryptamine (B22526) derivatives.

The strategic placement of the ethynyl group at the C3-position and the nitro group at the C5-position allows for controlled chemical modifications. For example, the ethynyl group can undergo Sonogashira cross-coupling reactions with various aryl halides to introduce diverse substituents. mdpi.com This capability is crucial for creating libraries of compounds for drug discovery and materials science research. The indole nitrogen can also be alkylated, providing another point for structural diversification. organic-chemistry.org

The synthesis of complex molecules often relies on the availability of such versatile building blocks. The ability to selectively react at different positions of the this compound molecule makes it an important precursor for creating compounds with specific three-dimensional structures and electronic properties.

Potential in Organic Electronics and Optoelectronic Materials (e.g., as a monomer for conductive polymers, push-pull chromophores)

The combination of an electron-donating indole moiety and an electron-withdrawing nitro group, connected through a π-conjugated system involving the ethynyl group, makes this compound a promising candidate for applications in organic electronics and optoelectronics. This "push-pull" architecture is a key design principle for creating molecules with significant nonlinear optical (NLO) properties and for use in materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govacs.org

Push-Pull Chromophores:

Push-pull chromophores are organic molecules with an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated bridge. This arrangement leads to a significant intramolecular charge transfer (ICT) upon photoexcitation, which is responsible for their unique optical properties. In this compound, the indole ring acts as the electron donor, and the nitro group serves as the electron acceptor, with the ethynyl group extending the conjugation path.

Studies on similar indole-based push-pull systems have demonstrated their potential in optoelectronic applications. nih.govacs.org For instance, N-alkyl indole derivatives have been used to activate alkynes in cycloaddition-retroelectrocyclization (CA-RE) reactions to synthesize push-pull chromophores with broad absorption bands in the visible spectrum. nih.govacs.orgresearchgate.net The electronic properties of these chromophores can be tuned by modifying the donor and acceptor groups. The presence of a nitro group, as in this compound, is known to enhance the electron-accepting character, which can lead to larger hyperpolarizability values, a key parameter for NLO materials. researchgate.net

Conductive Polymers:

The ethynyl group in this compound makes it a potential monomer for the synthesis of conductive polymers. academiaromana-is.romdpi.comfrontiersin.org Polymerization of acetylene (B1199291) and its derivatives can lead to polyacetylene-type structures with extended π-conjugation along the polymer backbone, which is a prerequisite for electrical conductivity. academiaromana-is.ro The properties of such polymers, including their conductivity and processability, can be tailored by the substituents on the monomer unit. researchgate.net

The indole and nitro functionalities would be incorporated as pendant groups along the polymer chain, influencing the electronic and physical properties of the resulting material. The indole moiety could enhance the polymer's solubility and film-forming characteristics, while the nitro group would modulate its electronic band gap and conductivity. While specific research on polymers derived from this compound is not widely reported, the general principles of conductive polymer design suggest its potential in this area. researchgate.netnih.gov

Below is a table summarizing the key features of this compound relevant to organic electronics:

| Feature | Role in Organic Electronics |

| Indole Moiety | Electron-donating group ("push") in push-pull systems; enhances solubility and processability in polymers. |

| Nitro Group | Electron-withdrawing group ("pull") in push-pull systems; modulates electronic properties of polymers. |

| Ethynyl Group | Extends π-conjugation; provides a reactive site for polymerization. |

| Push-Pull Architecture | Leads to intramolecular charge transfer (ICT), essential for nonlinear optical (NLO) properties. |

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The ability of molecules to self-assemble into well-ordered structures is a cornerstone of this field and is crucial for the development of functional nanomaterials. This compound possesses several structural features that make it an interesting candidate for studies in supramolecular chemistry and self-assembly.

The indole ring, with its N-H group, can act as a hydrogen bond donor, while the nitro group can act as a hydrogen bond acceptor. This dual functionality allows for the formation of specific and directional hydrogen bonding networks, which can drive the self-assembly of molecules into one-, two-, or three-dimensional architectures. Furthermore, the planar aromatic nature of the indole ring can lead to π-π stacking interactions, which are another important non-covalent force in supramolecular assembly.

The terminal ethynyl group provides an additional site for interaction. It can participate in hydrogen bonding with suitable acceptors or interact with metal centers. The convergence of multiple, relatively weak interactions can lead to the formation of highly stable and complex supramolecular structures. Research on the interfacial self-assembly of other dissymmetric organic precursors has shown that complex and ordered molecular tessellations can be achieved through a combination of molecular interactions and chemical transformations on a surface. nih.gov While direct studies on the self-assembly of this compound are not extensively documented, its molecular structure suggests a high potential for forming ordered supramolecular assemblies.

Exploitation as a Precursor for Novel Heterocyclic Systems

The reactivity of the ethynyl and nitro groups, combined with the inherent reactivity of the indole ring, makes this compound a valuable starting material for the synthesis of novel and complex heterocyclic systems. nih.gov The construction of new heterocyclic frameworks is a major focus of organic synthesis due to their prevalence in pharmaceuticals, agrochemicals, and materials science. rsc.org

The ethynyl group at the C3-position is a particularly versatile functional group for cyclization reactions. It can undergo various cycloaddition reactions, such as [3+2] and [2+2+2] cycloadditions, with a range of reaction partners to form new five- and six-membered rings fused to the indole core. For example, the reaction of 3-alkynylindoles with suitable reagents can lead to the formation of carbazoles, pyridazines, and other polycyclic aromatic systems.

The nitro group can also play a role in the synthesis of new heterocyclic rings. For instance, it can be reduced to an amino group, which can then be used as a nucleophile in intramolecular cyclization reactions to form new rings. The presence of the nitro group can also influence the regioselectivity of reactions occurring at other parts of the molecule.

The development of efficient protocols for the synthesis of complex heterocyclic systems from readily available starting materials is a continuous effort in organic chemistry. The diverse reactivity of this compound makes it an attractive precursor for exploring new synthetic methodologies and for accessing novel heterocyclic scaffolds with potentially interesting biological or material properties. researchgate.net

Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with exceptionally high surface areas and tunable pore sizes. tcichemicals.comnih.govresearchgate.net They are constructed from molecular building blocks (linkers) held together by strong coordination bonds (in MOFs) or covalent bonds (in COFs). wur.nlresearchgate.net The properties of these materials can be precisely controlled by the choice of the metal nodes and organic linkers.

This compound possesses functionalities that make it a potential linker for the synthesis of novel MOFs and COFs. The indole nitrogen and the nitro group can act as coordination sites for metal ions, leading to the formation of MOFs. The ethynyl group can also interact with certain metal centers. The rigid and planar nature of the indole ring is beneficial for creating well-defined and porous structures.

For the construction of COFs, the ethynyl group of this compound could be utilized in polymerization reactions, such as Glaser coupling, to form extended two- or three-dimensional networks. The nitro group would then be incorporated as a functional group within the pores of the COF. The presence of nitro groups within the framework could enhance the material's affinity for certain guest molecules, such as nitroaromatics, which are common environmental pollutants. nih.gov MOFs containing nitro groups have also been investigated for their potential to facilitate the reactivity of confined substances. rsc.org

Furthermore, the indole moiety itself can be a valuable component of MOF and COF linkers. MOFs have been shown to be effective catalysts for reactions involving indoles, such as Friedel-Crafts alkylations and C3-formylation, where the confined space within the pores can control the selectivity of the reaction. researchgate.netrsc.org While the direct use of this compound as a linker in MOF or COF synthesis is not yet widely reported, its structural and electronic features suggest it is a promising candidate for the design of new functional porous materials.

The table below summarizes the potential roles of the functional groups of this compound in the construction of MOFs and COFs.

| Functional Group | Potential Role in MOFs/COFs |

| Indole N-H | Coordination to metal nodes (MOFs); Hydrogen bonding within the framework. |

| Nitro Group | Coordination to metal nodes (MOFs); Functionalization of pores for selective guest uptake. |

| Ethynyl Group | Coordination to metal nodes (MOFs); Polymerization to form the framework backbone (COFs). |

Future Directions and Emerging Research Avenues for 3 Ethynyl 5 Nitro 1h Indole

Exploration of Novel Sustainable Synthetic Methodologies

The synthesis of functionalized indoles is a cornerstone of modern organic chemistry, with ongoing efforts to develop more environmentally benign and efficient methods. openmedicinalchemistryjournal.comresearchgate.net For a molecule like 3-ethynyl-5-nitro-1H-indole, future research will likely focus on moving away from traditional, often harsh, synthetic conditions toward sustainable alternatives.

Key areas of exploration include:

Catalyst-Free and Green Solvent Systems: Recent advancements have demonstrated that three-component reactions for synthesizing 3-substituted indoles can be accelerated in microdroplets or thin films, avoiding the need for metal catalysts and harsh conditions. acs.org Similarly, the use of water as a solvent, promoted by surfactants like sodium lauryl sulfate (B86663) or base promoters such as Triton B, represents a green and efficient pathway for creating 3-substituted indoles. rsc.org Research into applying these catalyst-free and aqueous systems to the synthesis of nitro- and ethynyl-substituted indoles could significantly reduce the environmental impact of their production.

Flow Chemistry: Automated multistep continuous flow synthesis has been successfully used to generate complex, drug-like 2-(1H-indol-3-yl)thiazole derivatives in minutes, showcasing the potential for rapid and high-yield production. nih.gov Applying flow chemistry to the synthesis of this compound could offer enhanced control over reaction parameters, improved safety for handling energetic nitro compounds, and streamlined scalability.

Electrochemical Synthesis: Electrochemistry is emerging as a powerful tool for constructing indole (B1671886) rings from non-indole precursors without the need for external oxidants. researchgate.net Methods for the electrochemical cyclization of 2-ethynylanilines could be adapted for precursors of this compound, offering a sustainable and highly selective synthetic route. researchgate.net

Advanced Catalysis: While the goal is often to move away from heavy metals, the development of more efficient and recyclable catalysts continues to be a major research avenue. Copper(II) salts have proven effective in catalyzing the cyclization of 2-ethynylaniline (B1227618) derivatives to form the indole core. acs.org Future work could focus on optimizing these copper-catalyzed systems or exploring catalysts based on more abundant and less toxic metals to improve sustainability.

Advanced Computational Studies for Predicting Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the behavior of complex molecules. For this compound, DFT calculations can provide deep insights into its electronic structure and reactivity, guiding experimental work and uncovering novel chemical transformations.

Mapping Electrostatic Potential and Frontier Orbitals: The presence of the electron-withdrawing nitro group and the π-system of the ethynyl (B1212043) group significantly modulates the electron distribution of the indole ring. DFT studies can precisely map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of nucleophilic and electrophilic attack. For instance, studies on 3-nitroindoles confirm their reactivity as electron-poor heterodienes in cycloaddition reactions, a behavior that can be precisely modeled. researchgate.netconicet.gov.ar Similar analyses for this compound would clarify the competitive reactivity of the C2 position, the ethynyl group, and the benzene (B151609) ring.

Predicting Reaction Mechanisms and Selectivity: Computational studies have been successfully used to elucidate reaction mechanisms and predict regioselectivity in the functionalization of indoles. researchgate.netrsc.org For example, DFT calculations helped rationalize the regioselectivity of nucleophilic additions to indolynes by analyzing distortion energies in the transition states. nih.gov Applying these methods to this compound could predict the outcomes of various reactions, such as cycloadditions, cross-coupling, and dearomatization reactions, saving significant experimental effort. researchgate.netrsc.org

Simulating Spectroscopic Properties: Discrepancies between experimental and predicted spectral data can reveal unexpected molecular behaviors. Advanced computational models can help resolve these ambiguities by, for instance, accounting for solvent effects or identifying dynamic processes like tautomerism. This would be crucial for accurately characterizing novel compounds derived from this compound.

A summary of computational approaches and their potential insights is presented below.

| Computational Method | Predicted Property/Application | Relevance to this compound |

| Density Functional Theory (DFT) | HOMO/LUMO energies, electrostatic potential | Predicts sites for electrophilic/nucleophilic attack and cycloaddition reactivity. researchgate.netresearchgate.net |

| Transition State (TS) Analysis | Reaction energy barriers, regioselectivity | Elucidates mechanisms for functionalization and predicts major products. nih.govacs.org |

| Variable-Temperature NMR Simulation | Dynamic processes, tautomerism | Helps interpret complex experimental spectra and identify hidden molecular behaviors. |

| Frontier Molecular Orbital (FMO) Theory | Reactivity in cycloadditions | Guides the design of Diels-Alder and other cycloaddition reactions. conicet.gov.ar |

Innovative Applications of this compound in Non-Biological Fields

While indole derivatives are heavily researched for their pharmacological properties, their unique electronic and structural features also make them prime candidates for applications in materials science. pcbiochemres.comrsc.org The combination of the indole heterocycle, a nitro group, and an ethynyl group in one molecule offers a versatile platform for creating novel functional materials.

Organic Electronics: The electron-withdrawing nitro group and the extended π-conjugation possible through the ethynyl group make this compound an interesting building block for organic electronic materials. cymitquimica.com Related compounds like 1-ethynyl-4-nitrobenzene (B13769) are already used in the development of functional materials. cymitquimica.com This suggests potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), where precise tuning of electronic properties is key.

Functional Polymers and Coatings: The ethynyl group is highly reactive in polymerization reactions, including "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and cross-coupling reactions. scbt.com This allows for the incorporation of the this compound unit into polymer backbones, leading to materials with tailored optical, thermal, and electronic properties. Nitro compounds are already employed in the creation of functional polymers and coatings. scbt.com

Sensors and Molecular Probes: The indole scaffold is known for its fluorescent properties, which can be modulated by attached functional groups. The strong dipole moment induced by the nitro group could make the fluorescence of this compound and its derivatives sensitive to the local environment (solvatochromism), enabling its use in chemical sensors for detecting specific analytes.

Development of High-Throughput Screening for Novel Chemical Transformations

High-throughput screening (HTS) allows for the rapid testing of a compound's reactivity under a vast array of conditions, accelerating the discovery of new chemical transformations. nih.gov Applying HTS to this compound could rapidly map its chemical space and uncover unexpected reactivity.

Reaction Discovery: By using 96-well plates or other parallel synthesis formats, this compound could be reacted against large libraries of catalysts, reagents, and substrates simultaneously. researchgate.net This approach could uncover novel C-H functionalization reactions on the indole ring, new cycloaddition pathways involving the ethynyl group, or unexpected dearomatization reactions. researchgate.netrsc.orgthieme-connect.com

Catalyst Optimization: HTS is an efficient method for screening large numbers of ligands and metal precursors to find optimal catalysts for a specific transformation, such as Sonogashira or Suzuki cross-coupling reactions involving the ethynyl group.

Materials Discovery: A parallel synthesis approach could be used to create a library of polymers or functional materials derived from this compound. researchgate.net These libraries could then be rapidly screened for desired properties, such as conductivity, fluorescence, or thermal stability, accelerating the development of new materials for the applications mentioned previously. Research has already demonstrated the use of HTS to evaluate indole-based probes and create large libraries of indole-selenides for biological screening, showcasing the power of this approach. researchgate.netnih.gov

Q & A

Q. Table 1: Synthetic Optimization Parameters for Sonogashira Coupling

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | Pd(PPh3)4 (0.5 mol%) | Increases to ~60% |

| Solvent | PEG-400/DMF (1:1) | Enhances solubility |

| Temperature | 60°C | Minimizes diyne byproducts |

| Reaction Time | 12–18 hours | Completes coupling |

| Data derived from and analogous protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.